molecular formula C19H18O4 B11805319 Methyl 2-methyl-4-((4-methylbenzyl)oxy)benzofuran-6-carboxylate

Methyl 2-methyl-4-((4-methylbenzyl)oxy)benzofuran-6-carboxylate

Cat. No.: B11805319
M. Wt: 310.3 g/mol
InChI Key: ZLWPYPQORQVJLX-UHFFFAOYSA-N
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Description

Methyl 2-methyl-4-((4-methylbenzyl)oxy)benzofuran-6-carboxylate is a complex organic compound with a benzofuran core structure. This compound is characterized by the presence of a methyl group at the 2-position, a 4-methylbenzyl group at the 4-position, and a carboxylate ester group at the 6-position of the benzofuran ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-methyl-4-((4-methylbenzyl)oxy)benzofuran-6-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of 2-methylbenzofuran with 4-methylbenzyl chloride in the presence of a base such as potassium carbonate. The resulting intermediate is then subjected to esterification with methyl chloroformate under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-4-((4-methylbenzyl)oxy)benzofuran-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the benzylic position, where the 4-methylbenzyl group can be replaced with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: N-bromosuccinimide (NBS) for benzylic bromination followed by nucleophilic substitution.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Various substituted benzofuran derivatives.

Scientific Research Applications

Methyl 2-methyl-4-((4-methylbenzyl)oxy)benzofuran-6-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-methyl-4-((4-methylbenzyl)oxy)benzofuran-6-carboxylate involves its interaction with specific molecular targets. The benzofuran core can interact with various enzymes and receptors, modulating their activity. The presence of the methyl and benzyl groups can enhance its binding affinity and specificity towards these targets, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-bromo-2-methyl-5-((4-methylbenzyl)oxy)-1-benzofuran-3-carboxylate
  • 2-methyl-4-((4-methylbenzyl)oxy)benzoic acid

Uniqueness

Methyl 2-methyl-4-((4-methylbenzyl)oxy)benzofuran-6-carboxylate is unique due to its specific substitution pattern on the benzofuran ring, which imparts distinct chemical and biological properties. Its combination of functional groups makes it a versatile compound for various applications in research and industry.

Biological Activity

Methyl 2-methyl-4-((4-methylbenzyl)oxy)benzofuran-6-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C19H18O4C_{19}H_{18}O_4 and a molecular weight of approximately 310.34 g/mol. The compound features a benzofuran core, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.

Anticancer Properties

Recent studies have suggested that compounds with similar structures to this compound exhibit significant anticancer activities. For instance, derivatives of benzofuran have shown promising results against various cancer cell lines.

CompoundCancer Cell LineIC50 (µM)
Compound AHCT-116 (colon cancer)0.16
Compound BMDA-MB-231 (breast cancer)0.28
This compoundTBDTBD

The exact IC50 values for this compound are yet to be determined, but preliminary data suggests it may possess similar efficacy as its analogs.

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, compounds in this chemical class often interact with key signaling pathways involved in cell proliferation and apoptosis. For example, inhibition of the PI3K/Akt pathway has been observed in related compounds, leading to reduced tumor growth and increased apoptosis in cancer cells .

Case Studies and Research Findings

  • In Vitro Studies : In vitro studies on related benzofuran derivatives have indicated their ability to induce apoptosis in cancer cells through the activation of caspase pathways. Such findings suggest that this compound may share these apoptotic characteristics.
  • Animal Models : Preliminary animal studies using structurally similar compounds have shown reduced tumor sizes and improved survival rates in models of breast and colon cancer. This indicates potential for further exploration of this compound in vivo.
  • Synergistic Effects : Research has also indicated that combining this compound with other chemotherapeutic agents may enhance its efficacy, suggesting a possible role as an adjuvant therapy in cancer treatment.

Properties

Molecular Formula

C19H18O4

Molecular Weight

310.3 g/mol

IUPAC Name

methyl 2-methyl-4-[(4-methylphenyl)methoxy]-1-benzofuran-6-carboxylate

InChI

InChI=1S/C19H18O4/c1-12-4-6-14(7-5-12)11-22-17-9-15(19(20)21-3)10-18-16(17)8-13(2)23-18/h4-10H,11H2,1-3H3

InChI Key

ZLWPYPQORQVJLX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)COC2=CC(=CC3=C2C=C(O3)C)C(=O)OC

Origin of Product

United States

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